

## HSD17B13-IN-80-d2 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | HSD17B13-IN-80-d2 |           |
| Cat. No.:            | B12377263         | Get Quote |

An In-Depth Technical Guide to the Chemical Properties and Biological Context of **HSD17B13-IN-80-d2** 

This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for HSD17B13-IN-80-d2, a deuterated inhibitor of  $17\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

## **Core Chemical Properties**

**HSD17B13-IN-80-d2** is the deuterium-labeled counterpart of HSD17B13-IN-80.[1] While specific data for the d2 variant is limited, detailed information is available for the closely related d3 analog, HSD17B13-IN-80-d3. This information, along with data for other relevant HSD17B13 inhibitors, is summarized below to provide a comprehensive chemical profile.



| Property              | HSD17B13-IN-<br>80-d3                                           | HSD17B13-IN-<br>80 (unlabeled<br>analog) | HSD17B13-IN-<br>2 (related<br>inhibitor)                                | HSD17B13-IN-<br>8 (related<br>inhibitor)       |
|-----------------------|-----------------------------------------------------------------|------------------------------------------|-------------------------------------------------------------------------|------------------------------------------------|
| CAS Number            | 2770247-70-4[2]                                                 | Not Available                            | 863564-24-3[3]                                                          | 2758802-02-5[4]                                |
| Molecular<br>Formula  | C25H15D3Cl2F3N3<br>O3[5]                                        | C25H18Cl2F3N3O3                          | C21H23F2NO4[3]                                                          | Not Available                                  |
| Molecular Weight      | 539.35[2]                                                       | ~536.32                                  | 391.41[3]                                                               | 430.90[4]                                      |
| Biological Target     | 17β-<br>Hydroxysteroid<br>dehydrogenase<br>13 (HSD17B13)<br>[2] | HSD17B13[1]                              | HSD17B13[3]                                                             | HSD17B13[4]                                    |
| IC50                  | <0.1 µM for<br>Estradiol[2]                                     | ≤ 0.1 µM for<br>Estradiol[1]             | Not Available                                                           | <0.1 µM for<br>Estradiol; <1 µM<br>for LTB3[4] |
| Solubility            | Not Available                                                   | Not Available                            | DMSO: 100<br>mg/mL (255.49<br>mM)[3]                                    | DMSO: 100<br>mg/mL (232.07<br>mM)[4]           |
| Storage<br>Conditions | Store at -20°C<br>(powder)[2]                                   | Not Available                            | -20°C for 3 years<br>(powder); -80°C<br>for 6 months (in<br>solvent)[3] | -80°C for 6<br>months (in<br>solvent)[4]       |

## **Mechanism of Action and Biological Significance**

HSD17B13 is a liver-specific enzyme localized to lipid droplets and plays a significant role in hepatic lipid metabolism.[6][7] The enzyme is implicated in the pathogenesis of chronic liver diseases, and its expression is notably upregulated in patients with NAFLD.[6][8] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, highlighting its potential as a therapeutic target.[9][10]

HSD17B13 is known to catalyze the conversion of various lipid substrates, including steroids like 17β-estradiol and other bioactive lipids such as leukotriene B4.[10] By inhibiting



HSD17B13, compounds like **HSD17B13-IN-80-d2** are being investigated for their potential to ameliorate the progression of liver diseases.[11][12]

# **Signaling Pathway**

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) in a mechanism dependent on the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[13] [14][15] Activation of LXR $\alpha$  leads to the upregulation of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, inducing its expression.[13][16] This pathway is a key component of hepatic lipid homeostasis and its dysregulation is associated with fatty liver disease.[15][16]





Click to download full resolution via product page

Caption: LXRα/SREBP-1c signaling pathway inducing HSD17B13 expression.



## **Experimental Protocols**

The following section outlines a representative experimental protocol for assessing the inhibitory activity of compounds like **HSD17B13-IN-80-d2** on the HSD17B13 enzyme. This protocol is a composite based on methodologies described in the literature for high-throughput screening and biochemical characterization of HSD17B13 inhibitors.[4][17][18][19][20]

# In Vitro HSD17B13 Enzyme Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against recombinant human HSD17B13.

#### Materials:

- Recombinant human HSD17B13 protein
- Test compound (e.g., HSD17B13-IN-80-d2) dissolved in DMSO
- Substrate: β-estradiol or Leukotriene B4 (LTB<sub>4</sub>)
- Cofactor: NAD+
- Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
- NADH detection reagent (e.g., NAD-Glo<sup>™</sup> Assay kit)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Prepare a solution of recombinant HSD17B13 enzyme and a solution of the chosen substrate (β-estradiol or LTB<sub>4</sub>) and NAD<sup>+</sup> cofactor in Assay



Buffer.

- Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the enzyme solution to each well. c. Initiate the reaction by adding the substrate and cofactor solution to each well. d. The final reaction mixture typically contains 50-100 nM enzyme and 10-50 μM substrate. e. Include control wells:
  - Negative Control (0% inhibition): Vehicle (DMSO) instead of the test compound.
  - Positive Control (100% inhibition): A known potent inhibitor of HSD17B13 or no enzyme.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
- Detection: a. Add the NADH detection reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced by the enzymatic reaction. b. Incubate the plate in the dark at room temperature for an additional hour.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: a. Normalize the data to the control wells. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.



Click to download full resolution via product page

Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.



### Conclusion

**HSD17B13-IN-80-d2** is a valuable research tool for investigating the role of HSD17B13 in liver disease. Its properties as a potent inhibitor, combined with the growing understanding of the HSD17B13 signaling pathway, make it and similar molecules promising candidates for the development of novel therapeutics for NAFLD and NASH. The provided methodologies offer a foundation for the in vitro characterization of such inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 -PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 10. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 16. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 18. enanta.com [enanta.com]
- 19. enanta.com [enanta.com]
- 20. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [HSD17B13-IN-80-d2 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377263#hsd17b13-in-80-d2-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com